molecular formula C8H9BrClN B1398086 [(2-Bromo-4-chlorophenyl)methyl](methyl)amine CAS No. 900571-24-6

[(2-Bromo-4-chlorophenyl)methyl](methyl)amine

Cat. No. B1398086
M. Wt: 234.52 g/mol
InChI Key: JBVUBUUOLJPJTJ-UHFFFAOYSA-N
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Description

This compound is a derivative of amine, containing a bromine and a chlorine atom attached to the phenyl group . It is a building block in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 402.0±40.0 °C and a predicted density of 1.524±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Palladium-Catalyzed Amination

(2-Bromo-4-chlorophenyl)methylamine and its derivatives are used in palladium-catalyzed amination of aryl halides and aryl triflates. This process is fundamental in the synthesis of amines, which are key intermediates in the production of various pharmaceuticals, agrochemicals, and other organic compounds (Wolfe & Buchwald, 2003).

Corrosion Inhibition

Amine derivative compounds, including those related to (2-Bromo-4-chlorophenyl)methylamine, have been synthesized and demonstrated as effective corrosion inhibitors for mild steel in acidic environments. These compounds form protective films on metal surfaces, significantly reducing corrosion rates (Boughoues et al., 2020).

Synthesis of Antidepressive Agents

Derivatives of (2-Bromo-4-chlorophenyl)methylamine have been explored for their antidepressive activities. Compounds synthesized from related chemical structures have shown promising results in pharmacological studies, indicating their potential in the development of new antidepressants (Guo Ya-nan, 2010).

Anticonvulsant Activities

Isatin derivatives, including those structurally related to (2-Bromo-4-chlorophenyl)methylamine, have been synthesized and tested for anticonvulsant activities. Certain compounds in this category have demonstrated better anticonvulsant activity than standard drugs, such as phenytoin and carbamazepine, showcasing their potential in anticonvulsant drug development (Verma et al., 2004).

Kinetic and Mechanistic Studies

These compounds are also significant in kinetic and mechanistic studies in organic chemistry. Research has been conducted on the reactions of derivatives of (2-Bromo-4-chlorophenyl)methylamine with various agents, providing insights into reaction mechanisms and kinetics, which are vital for understanding and developing organic synthesis processes (Castro et al., 2011).

Inhibitor Studies

Studies have shown that certain derivatives of (2-Bromo-4-chlorophenyl)methylamine act as inhibitors in biochemical processes. For instance, secondary amine analogs of this compound have been found to be potent and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant in neurochemistry (Ding & Silverman, 1993).

properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUBUUOLJPJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromo-4-chlorophenyl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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